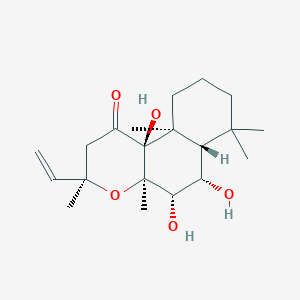
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coleus forskohlii is a perennial herb that belongs to the mint family, which is native to the subtropical regions of India, Nepal, and Thailand. The plant has been used for centuries in traditional medicine to treat various ailments such as asthma, angina, and high blood pressure. Recent scientific research has identified a compound in Coleus forskohlii called 7-Deacetyl-1-deoxyforskolin, which has shown promising results in various fields of research.
Aplicaciones Científicas De Investigación
Industrial Development and Application
Research on Coleus forskohlii, particularly its component 7-Deacetyl-1-deoxyforskolin, has led to the development of second-generation forskolin analogs. These analogs, like HIL 568, are explored as potential agents for treating glaucoma, and others like NKH 477 are investigated for their cardiotonic properties. Additionally, a standardized phytotherapeutic product derived from Coleus forskohlii is being considered for its antithrombotic potential (Souza, 1993).
Chemical Constituents Analysis
Studies on Coleus forskohlii have led to the isolation and identification of various compounds, including 7-Deacetyl-1-deoxyforskolin. These studies employ column chromatographic methods and spectroscopic analysis to elucidate the structures of these compounds, contributing significantly to the understanding of the plant's chemical profile (Wang, Ma, Pan, Hou, Huang, 2009).
Labdane Diterpenoids Isolation
Further research on Coleus forskohlii roots has focused on isolating labdane diterpenoids, including 7-Deacetyl-1-deoxyforskolin. The identification of these compounds is critical for understanding the plant's potential therapeutic applications and the mechanisms underlying its medicinal properties (Xu, 2004).
Cytochrome P450 Gene Sequences Analysis
Omics analyses in Coleus forskohlii have led to the isolation of cytochrome P450 genes, which are crucial in the biosynthesis of secondary metabolites like 7-Deacetyl-1-deoxyforskolin. Understanding these gene sequences can provide insights into the metabolic pathways involved in the synthesis of such compounds and their regulation (AwasthiPraveen, MahajanVidushi, Ahmad, Prakash, RasoolShafaq, BediYashbir, VishwakarmaRam, GandhiSumit, 2015).
Ethnopharmacological Knowledge and Safety
Coleus forskohlii has been used in various traditional medicines, and its bioactive constituents, including 7-Deacetyl-1-deoxyforskolin, are a focus of safety and therapeutic value studies. This research approaches the plant from an ethnopharmacological perspective, providing insights into its traditional uses and the safety of its constituents (Shivaprasad, Pandit, Bhanumathy, Manohar, Jain, Thandu, Su, 2014).
Propiedades
Número CAS |
121606-18-6 |
|---|---|
Nombre del producto |
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii |
Fórmula molecular |
C20H32O5 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O5/c1-7-17(4)11-12(21)20(24)18(5)10-8-9-16(2,3)14(18)13(22)15(23)19(20,6)25-17/h7,13-15,22-24H,1,8-11H2,2-6H3/t13-,14-,15-,17-,18-,19+,20-/m0/s1 |
Clave InChI |
BEXJRVNGEWHUJR-FTFGDVISSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1[C@@H]([C@@H]([C@@]3([C@@]2(C(=O)C[C@](O3)(C)C=C)O)C)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
SMILES canónico |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)
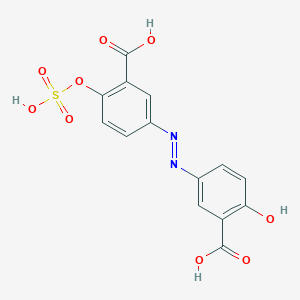
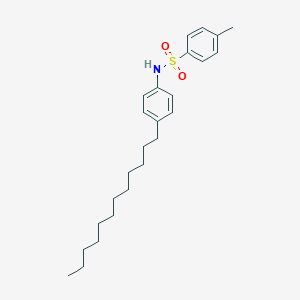
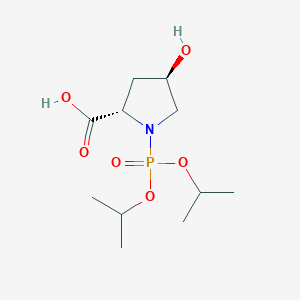
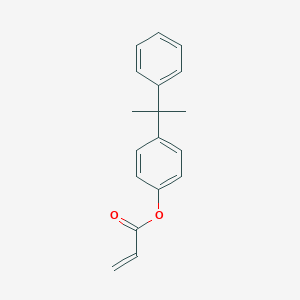
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
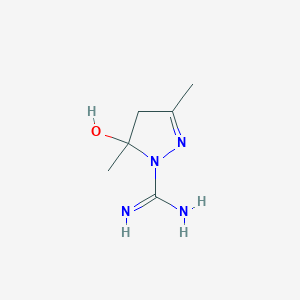
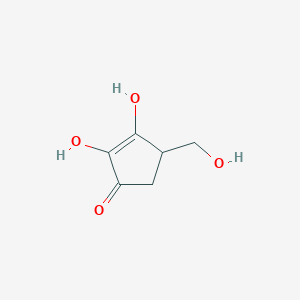
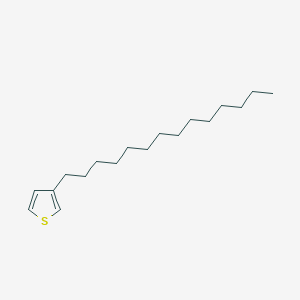
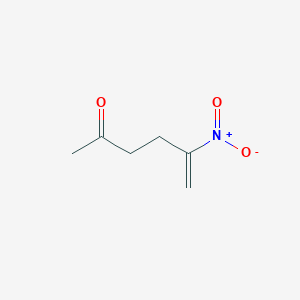
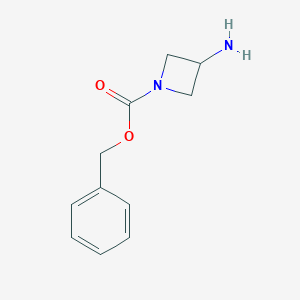

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)